Home > Products > Screening Compounds P102617 > (3Z)-4-[(4-acetylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one
(3Z)-4-[(4-acetylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one - 339017-47-9

(3Z)-4-[(4-acetylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one

Catalog Number: EVT-2711876
CAS Number: 339017-47-9
Molecular Formula: C20H21NO4
Molecular Weight: 339.391
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (3Z)-4-[(4-acetylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one is an organic molecule characterized by its complex structure and specific functional groups. It belongs to a class of compounds known as chalcones, which are known for their diverse biological activities and potential therapeutic applications. Chalcones typically contain a three-carbon α,β-unsaturated carbonyl system and are precursors to flavonoids.

Source

This compound can be synthesized from readily available organic precursors, often involving the condensation of acetophenone derivatives with aromatic amines. The presence of both acetyl and methoxy groups suggests a synthetic pathway that may utilize common laboratory reagents such as sodium hydroxide or other bases to facilitate the reaction.

Classification

Based on its structure and functional groups, this compound can be classified as:

  • Organic Compound: Contains carbon atoms covalently bonded to other elements.
  • Chalcone Derivative: Characterized by the presence of an α,β-unsaturated carbonyl moiety.
  • Aromatic Compound: Contains phenyl rings which contribute to its stability and reactivity.
Synthesis Analysis

Methods

The synthesis of (3Z)-4-[(4-acetylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one typically involves the following steps:

  1. Condensation Reaction: The primary method for synthesizing chalcones is through the Claisen-Schmidt condensation, where an aromatic ketone (such as 4-acetylphenone) reacts with an aromatic aldehyde or amine in the presence of a base.
  2. Reagents: Commonly used reagents include sodium hydroxide or potassium hydroxide as catalysts to facilitate the reaction.
  3. Solvent: The reaction is often carried out in ethanol or methanol as solvents to dissolve reactants and promote mixing.

Technical Details

  • The reaction typically proceeds under mild heating conditions for several hours.
  • The product is usually purified through recrystallization or column chromatography to obtain a pure form of the compound.
Molecular Structure Analysis

Data

  • Molecular Formula: C18H19N1O4
  • Molecular Weight: Approximately 313.35 g/mol
  • Structural Features: The compound features multiple functional groups including carbonyl (C=O), methoxy (-OCH₃), and an amine (-NH-) group, contributing to its reactivity and biological properties.
Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions typical of chalcones, including:

  1. Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to further functionalization.
  2. Aldol Condensation: Under basic conditions, it may also engage in aldol reactions to form larger polycyclic structures.
  3. Reduction Reactions: The carbonyl functionalities can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Technical Details

  • Reaction conditions such as temperature, solvent choice, and catalyst concentration significantly influence the yield and purity of the product.
  • Monitoring reactions through techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for optimizing synthesis.
Mechanism of Action

Process

The mechanism by which (3Z)-4-[(4-acetylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one exerts its biological effects may involve:

  1. Antioxidant Activity: Chalcones are known for their ability to scavenge free radicals due to their phenolic structures.
  2. Enzyme Inhibition: They may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  3. Cell Signaling Modulation: Interaction with cellular receptors could alter signaling pathways related to cell growth and apoptosis.

Data

Studies have shown that similar chalcone derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a yellow crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO); poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Exhibits reactivity characteristic of both aldehydes and ketones; can undergo oxidation and reduction reactions.
Applications

Scientific Uses

(3Z)-4-[(4-acetylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one has various applications in scientific research:

  1. Pharmaceutical Development: Investigated for its potential anti-inflammatory and anticancer properties.
  2. Biological Studies: Used in studies assessing antioxidant activity and enzyme inhibition mechanisms.
  3. Chemical Synthesis: Serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.
Introduction to the Enaminone Scaffold in Medicinal Chemistry

Nomenclature and Structural Classification of (3Z)-4-[(4-Acetylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one

The systematic IUPAC name (3Z)-4-[(4-acetylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one provides a comprehensive description of the compound's molecular architecture through its constituent components and their spatial relationships. The parent chain is identified as a but-3-en-2-one system, comprising a four-carbon chain with a double bond between carbons 3 and 4 and a ketone group at carbon 2. The stereodescriptor (3Z) specifies the Z-configuration (formerly cis) of the enaminone double bond, indicating that the higher-priority substituents—specifically the 3-(3,4-dimethoxyphenyl) group and the nitrogen-bearing moiety—are oriented on the same side of the double bond. This geometric isomerism critically influences the molecule's ability to form intramolecular hydrogen bonds and adopt planar conformations essential for biological interactions .

The substituents are systematically enumerated: At carbon 3, a 3,4-dimethoxyphenyl group is attached, characterized by two methoxy (–OCH₃) groups at the meta and para positions of the aromatic ring. This electron-rich aryl system contributes to the overall electron delocalization across the enaminone system. At carbon 4, a secondary amino group (–NH–) links to a 4-acetylphenyl moiety (also designated as p-aminophenyl ketone), where the acetyl group (–COCH₃) introduces an additional hydrogen-bond acceptor and potential metabolic site. The convergence of these units—dimethoxyaryl system, conjugated enaminone core, and acetylaryl domain—creates a multifaceted pharmacophore with potential for multi-target interactions.

Structurally, the molecule belongs to the acyclic enaminone subclass and demonstrates the characteristic conjugated "push-pull" system inherent to this chemical family. Nuclear magnetic resonance (NMR) studies of analogous enaminones reveal distinctive spectroscopic signatures, including downfield chemical shifts for the enaminone NH proton (typically δ 10.0–13.7 ppm in DMSO‑d6), influenced by hydrogen bonding and electronic effects. The presence of the ortho-oriented acetyl group in the 4-acetylphenyl segment may facilitate intramolecular hydrogen bonding with the enaminone nitrogen, promoting a pseudo-cyclic conformation that enhances molecular rigidity and binding specificity. This structural feature is corroborated by observations in similar enaminone-carboxylic acid derivatives, where intramolecular hydrogen bonding creates pseudo-six-membered rings .

Table 1: Structural Features and Functional Group Contributions in (3Z)-4-[(4-Acetylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one

Structural ElementChemical FeaturePotential Pharmacological Contribution
Enaminone core (‑N‑C=C‑C=O)Conjugated system with Z-configurationPlanarity for receptor interaction; electronic delocalization
3,4-Dimethoxyphenyl groupElectron-rich aryl system with two methoxy substituentsEnhanced membrane permeability; π-stacking capability
4-Acetylphenylamino groupSecondary amine linked to ketone-bearing aryl systemHydrogen-bond acceptor; metabolic stability modulation
Z-configuration at C3=C4Stereospecific double bond geometryDefined spatial orientation for target complementarity

The 3,4-dimethoxyphenyl moiety represents a biologically privileged structure, evidenced in natural products like (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol (DMPB) isolated from Zingiber cassumunar, which exhibits melanogenesis-stimulating activity [1] [8]. This structural parallelism suggests potential bioactivity pathways for the target enaminone derivative. Furthermore, the acetyl group's position para to the anilino nitrogen enhances conjugation across the entire molecular framework, potentially extending the electron delocalization beyond the core enaminone system. This electronic extension may influence dipole moments, solubility parameters, and redox properties relevant to drug-receptor binding kinetics. X-ray crystallographic analyses of structurally related enaminones confirm the planarity of the conjugated system and the bond lengths consistent with significant electron delocalization .

Historical Evolution of Enaminone-Based Pharmacophores in Drug Discovery

Enaminones emerged as synthetic intermediates in the mid-20th century, primarily valued for their utility in heterocyclic synthesis. Unlike many natural product scaffolds, enaminones are predominantly synthetic constructs, a characteristic that has facilitated extensive structural diversification. Early applications exploited their ambident electrophilic-nucleophilic character for constructing nitrogen-containing heterocycles, including quinolines, pyrroles, and acridines, which themselves served as cores for bioactive molecules. The recognition of enaminones as discrete pharmacophores, rather than mere synthetic intermediates, represents a significant paradigm shift in medicinal chemistry, evolving from their empirical identification in bioactive molecules to their rational incorporation into targeted drug design [2].

The 1980s–1990s marked a pivotal transition, with researchers systematically exploring enaminones' intrinsic biological properties. Seminal studies identified simple enaminone derivatives exhibiting central nervous system (CNS) activity, particularly anticonvulsant effects. This work established the enaminone system as a viable pharmacophore capable of crossing the blood-brain barrier. Notably, structural optimization efforts yielded compounds such as 2-chloro-α-[[4-(chlorophenyl)amino]methylene]-N-[(1S)-1-methylpropyl]-β-oxobenzenepropanamide, which demonstrated potent anticonvulsant activity in preclinical models. These discoveries validated the pharmacophoric potential of the enaminone core and stimulated investigations into broader therapeutic applications [2].

The 21st century witnessed exponential growth in enaminone medicinal chemistry, driven by advances in synthetic methodologies and molecular modeling. Synthetic innovations, such as silver-catalyzed reactions between propargyl alcohols and amines, addressed earlier limitations of expensive reagents, low yields, and harsh reaction conditions, enabling more efficient generation of enaminone libraries. Concurrently, structure-activity relationship (SAR) studies revealed that strategic substitution patterns profoundly influence bioactivity. Key findings included:

  • Electronic Modulation: Incorporation of electron-donating groups (e.g., methoxy) on aryl rings enhances activity in certain anticancer and anti-inflammatory enaminones by stabilizing the conjugated system and modulating redox potentials.
  • Stereochemical Control: Z-isomers often exhibit superior biological activity compared to E-isomers due to preferred conformations for target binding, as evidenced in carbonic anhydrase inhibitors.
  • Linker Optimization: Rigid enaminone linkers confer greater target selectivity than flexible counterparts by reducing conformational entropy loss upon binding, a principle demonstrated in the design of isoform-selective carbonic anhydrase inhibitors .

Table 2: Historical Milestones in Enaminone-Based Drug Discovery

Time PeriodKey AdvancementTherapeutic Application
1970s–1980sEnaminones as heterocyclic synthonsProduction of bioactive nitrogen heterocycles
1990s–2000sIdentification of intrinsic anticonvulsant activityCNS disorders (e.g., epilepsy)
Early 2000sDevelopment of fluorinated benzylamino enaminonesEnhanced blood-brain barrier penetration
2010–PresentDesign of enaminone-carboxylic acidsSelective carbonic anhydrase IX/XII inhibition
Recent YearsStructural rigidification strategiesImproved target specificity and metabolic stability

The strategic incorporation of the enaminone motif into complex molecular architectures has proven particularly impactful in cancer therapeutics. For instance, enaminone-based carboxylic acids emerged as potent non-classical inhibitors of carbonic anhydrase isoforms (CA-IX/XII) overexpressed in hypoxic tumors. Compounds featuring benzoic acid tethered to heterocyclic tails through enaminone linkers demonstrated low micromolar to submicromolar inhibition constants (e.g., KI = 0.83 µM against CA-IX), attributed to the linker's role in positioning the carboxylate group for optimal zinc interaction while the aromatic systems engage in peripheral hydrophobic contacts. These findings underscore the scaffold's versatility in targeting metalloenzymes through non-sulfonamide mechanisms .

Parallel developments leveraged enaminones in antimicrobial and anti-inflammatory agents. Novel non-symmetrical enaminone derivatives exhibited mild antibacterial activity without cytotoxicity, highlighting a potential advantage for microbiome-sparing therapies. In inflammation, cyclic enaminones demonstrated selective cyclooxygenase-2 (COX-2) inhibition through a unique binding mode facilitated by the enaminone system's electronic properties. These expansions into diverse therapeutic arenas illustrate the scaffold's adaptability to varied biological targets and its capacity for rational optimization through medicinal chemistry principles [2].

The compound (3Z)-4-[(4-acetylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one epitomizes modern enaminone design, integrating three evolutionary principles: stereochemical control (Z-configuration), electronic optimization (dimethoxyaryl donor), and structural extension (acetylphenyl acceptor). This convergence aims to maximize target engagement through defined geometry, enhanced electron delocalization, and complementary functional group display—principles validated through decades of enaminone research. Current investigations focus on further diversifying substitution patterns, exploring metal complexation capabilities, and exploiting the scaffold for PROTAC (proteolysis-targeting chimera) design, ensuring the continued evolution of this versatile pharmacophore in addressing emerging therapeutic challenges [2] .

Properties

CAS Number

339017-47-9

Product Name

(3Z)-4-[(4-acetylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one

IUPAC Name

(Z)-4-(4-acetylanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one

Molecular Formula

C20H21NO4

Molecular Weight

339.391

InChI

InChI=1S/C20H21NO4/c1-13(22)15-5-8-17(9-6-15)21-12-18(14(2)23)16-7-10-19(24-3)20(11-16)25-4/h5-12,21H,1-4H3/b18-12+

InChI Key

BGWFLSCJCWMHMA-LDADJPATSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC=C(C2=CC(=C(C=C2)OC)OC)C(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.